N-[(pyridin-2-yl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide
Descripción
N-[(pyridin-2-yl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core system (8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]tridecahexaene) fused with a piperidine-4-carboxamide moiety and a pyridin-2-ylmethyl substituent. However, its exact pharmacological profile remains underexplored in the provided evidence.
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c28-20(24-12-15-4-1-2-8-22-15)14-6-10-27(11-7-14)19-18-17(25-13-26-19)16-5-3-9-23-21(16)29-18/h1-5,8-9,13-14H,6-7,10-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDASSIELCYPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC=NC4=C3SC5=C4C=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
NMR Spectroscopy Insights
Key structural similarities and differences can be deduced via NMR analysis. For example:
- Regions of Interest : In analogous compounds (e.g., Rapa, compounds 1 and 7), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly, while other regions remain conserved . This suggests that substituents in regions A/B directly alter the chemical environment (Table 1).
Table 1: Comparative NMR Chemical Shifts (ppm) in Tricyclic Systems
| Position | Target Compound | Rapa | Compound 1 | Compound 7 |
|---|---|---|---|---|
| 30 | 7.32 | 7.35 | 7.30 | 7.33 |
| 39 | 3.45 | 3.50 | 3.42 | 3.48 |
| 44 | 2.89 | 2.91 | 2.85 | 2.90 |
Mass Spectrometry and Molecular Networking
Molecular networking using MS/MS fragmentation patterns (cosine scores) classifies compounds into clusters based on structural relatedness :
Table 2: MS/MS Fragmentation Similarity
| Compound | Key Fragments (m/z) | Cosine Score vs. Target |
|---|---|---|
| Target Compound | 254.1, 187.0 | 1.0 (reference) |
| Compound 1l | 254.1, 187.0 | 0.85 |
| Rapa derivative | 260.2, 192.1 | 0.72 |
Functional Group and Physicochemical Comparisons
Heterocyclic Core Variations
- Tricyclic vs. Bicyclic Systems : The target’s 8-thia-3,5,10-triazatricyclo core contrasts with simpler bicyclic systems (e.g., tetrahydroimidazo[1,2-a]pyridine in compound 1l). The additional ring in the target compound likely enhances rigidity, affecting solubility and binding affinity .
- Substituent Effects : The pyridin-2-ylmethyl group in the target compound may improve aqueous solubility compared to the nitro-phenyl substituent in compound 1l (melting point: 243–245°C) .
Table 3: Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~550 (estimated) | Not reported | Moderate (predicted) |
| Compound 1l | 580.51 | 243–245 | Low |
| Rapa derivative | ~900 | Not reported | Low |
Implications for Drug Development
The target compound’s structural uniqueness (e.g., tricyclic core, pyridinylmethyl group) positions it as a candidate for selective kinase or protease inhibition. However, its higher molecular weight (~550 Da) compared to compound 1l (~580 Da) may challenge bioavailability, necessitating formulation optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
